4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine is a fluorinated pyrimidine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 5-position of the pyridine ring, and a methyl group at the 2-position of the pyrimidine ring.
Synthetic Routes and Reaction Conditions:
Boronic Acid Route: One common synthetic route involves the use of boronic acids, such as 6-fluoro-3-pyridinylboronic acid, which undergoes Suzuki-Miyaura cross-coupling reactions with appropriate halides.
Halogenation and Substitution Reactions: Chlorination and fluorination reactions can be employed to introduce the respective halogen atoms at the desired positions on the pyrimidine and pyridine rings.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert functional groups to their less oxidized forms.
Substitution: Substitution reactions are common, where various functional groups can be replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) for chlorination and diethylaminosulfur trifluoride (DAST) for fluorination are employed.
Major Products Formed:
Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction can produce alcohols or amines.
Substitution reactions can result in various halogenated or alkylated derivatives.
Scientific Research Applications
4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral, anticancer, and anti-inflammatory agents.
Industry: It can be utilized in the manufacture of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine: Lacks the methyl group at the 2-position.
2-Methyl-4-chloropyrimidine: Lacks the fluorine atom at the 5-position of the pyridine ring.
6-(5-fluoropyridin-3-yl)-2-methylpyrimidine: Lacks the chlorine atom at the 4-position.
Uniqueness: 4-Chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine is unique due to its specific combination of halogen atoms and the methyl group, which can influence its reactivity and biological activity compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new uses and benefits, contributing to advancements in multiple fields.
Properties
IUPAC Name |
4-chloro-6-(5-fluoropyridin-3-yl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c1-6-14-9(3-10(11)15-6)7-2-8(12)5-13-4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSFHKQFSTUCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CN=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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